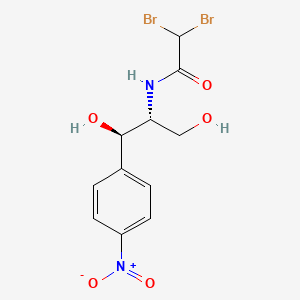

Bromamphenicol

Übersicht

Beschreibung

Bromamphenicol is a useful research compound. Its molecular formula is C11H12Br2N2O5 and its molecular weight is 412.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Use in Labeling Ribosomes

Bromamphenicol, a functional analog of chloramphenicol, is used in experimental procedures for labeling ribosomes. It competes with chloramphenicol in reversible binding to ribosomes, specifically binding to the 50S ribosomal subunit. This leads to irreversible inactivation of peptidyltransferase activity, a key process in protein synthesis, by selectively alkylating certain cysteine-SH groups in ribosomal proteins (Sonenberg, Zamir, & Wilchek, 1977).

2. Interaction with Dr Adhesins

This compound, along with chloramphenicol derivatives, is involved in the study of Dr adhesin complexes. The structures of these complexes with this compound provide insights into functional groups significant for small-molecule binding. This research aims at exploring modifications to chloramphenicol and this compound to widen their interaction range while mitigating toxic side effects associated with chloramphenicol (Pettigrew et al., 2009).

Wirkmechanismus

Target of Action

Bromamphenicol’s primary target is the Dr hemagglutinin structural subunit in Escherichia coli . This protein plays a crucial role in the bacteria’s ability to adhere to host cells, which is a critical step in the infection process.

Mode of Action

It is known to interact with its target, potentially disrupting the function of the dr hemagglutinin structural subunit . This disruption could inhibit the bacteria’s ability to adhere to host cells, thereby preventing infection.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the spread of antimicrobial resistance . These factors could potentially impact the effectiveness of this compound.

Biochemische Analyse

Biochemical Properties

Bromamphenicol interacts with the Dr hemagglutinin structural subunit in Escherichia coli . It inhibits rat liver mitochondrial and E. coli protein synthesis by 90.6 and 98.8%, respectively, when used at a concentration of 93 μM . It also inhibits DNA synthesis in human lymphoblastoid cells by 83% at 1 mM .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on protein synthesis. This inhibition can lead to a decrease in cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the Dr hemagglutinin structural subunit in Escherichia coli . This interaction leads to the inhibition of protein synthesis, which can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound, like other antibiotics, can change over time due to factors such as the stability and degradation of the compound .

Dosage Effects in Animal Models

It is generally understood that the effects of drugs can vary with dosage, and this is likely to be the case with this compound .

Metabolic Pathways

It is known that this compound can inhibit protein synthesis, which is a key metabolic process .

Transport and Distribution

It is known that this compound can interact with the Dr hemagglutinin structural subunit in Escherichia coli, suggesting that it may be transported to and distributed within bacterial cells .

Subcellular Localization

Given its role in inhibiting protein synthesis, it is likely that this compound localizes to the ribosomes where protein synthesis occurs .

Eigenschaften

IUPAC Name |

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876333 | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-75-1, 17371-30-1 | |

| Record name | Bromamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

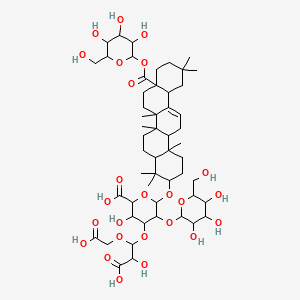

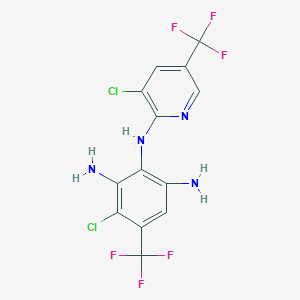

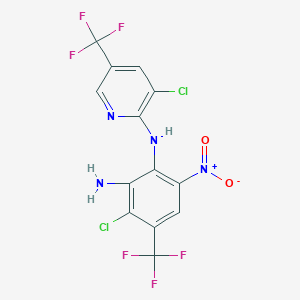

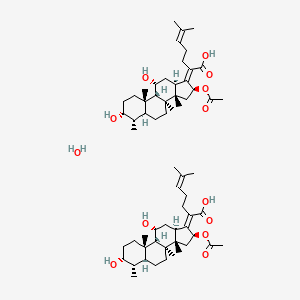

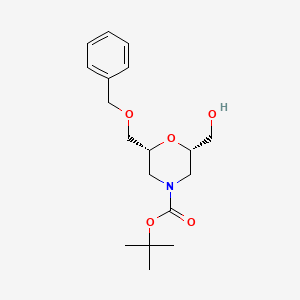

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)